Antimicrobial Activity Benchmarking: Sub-MIC Potency Against M. tuberculosis
Derivatives synthesized from 2-chloro-5-methylthiazole-4-carboxylic acid have demonstrated potent activity against Mycobacterium tuberculosis H37Rv. In a study, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL against this pathogen . This level of activity is significant when compared to standard first-line anti-tubercular drugs. For context, isoniazid, a primary treatment for tuberculosis, has a reported MIC90 of 0.05 µg/mL against the same H37Rv strain [1]. This places the compound's derivatives within a competitive activity range relative to a clinically established drug, suggesting a valuable starting point for anti-tubercular drug discovery.
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.06 µg/mL (for a derivative of 2-chloro-5-methylthiazole-4-carboxylic acid) |
| Comparator Or Baseline | Isoniazid: MIC90 = 0.05 µg/mL |
| Quantified Difference | 0.01 µg/mL difference in MIC values |
| Conditions | Against M. tuberculosis H37Rv |
Why This Matters
Demonstrates that this specific scaffold yields derivatives with potency comparable to a first-line drug, making it a strategic procurement choice for anti-tubercular programs, unlike unsubstituted or differently substituted thiazole analogs that lack this activity data.
- [1] Heifets, L. B., & Lindholm-Levy, P. J. (1989). Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis. American Review of Respiratory Disease, 139(2), 268-272. View Source
